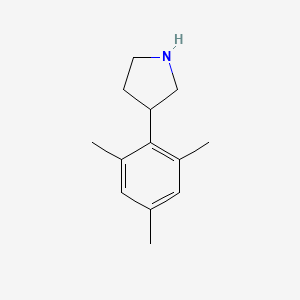
4-Isocyano-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyano-1,1-dimethylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an isocyano group (-NC) attached to the cyclohexane ring, which is further substituted with two methyl groups at the 1-position. The molecular formula of this compound is C9H15N.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with a suitable isocyanide reagent. One common method is the dehydration of 1,1-dimethylcyclohexanol using phosphorus oxychloride (POCl3) to form the corresponding cyclohexene intermediate, followed by the addition of an isocyanide reagent such as tert-butyl isocyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyano-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can lead to the formation of amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Isocyanates or nitriles.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Isocyano-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanides.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Isocyano-1,1-dimethylcyclohexane involves its reactivity with various chemical species. The isocyano group is highly reactive and can participate in a range of chemical reactions, including nucleophilic addition, cycloaddition, and radical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparación Con Compuestos Similares
4-Isocyano-1,1-dimethylcyclohexane can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: Lacks the isocyano group and has different reactivity and applications.
4-Isocyano-1-methylcyclohexane: Similar structure but with only one methyl group, leading to different steric and electronic properties.
Cyclohexyl isocyanide: Lacks the methyl groups, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
4-isocyano-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-9(2)6-4-8(10-3)5-7-9/h8H,4-7H2,1-2H3 |
Clave InChI |
XSQMRWUEVIPPIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)[N+]#[C-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


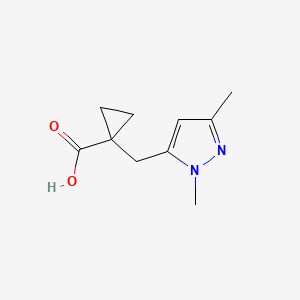
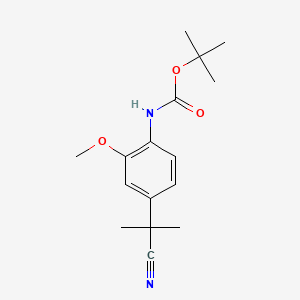
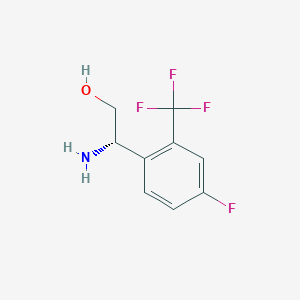

![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
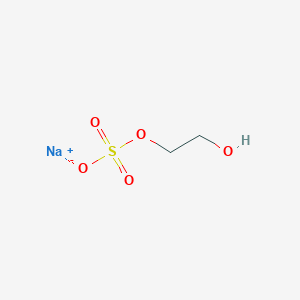
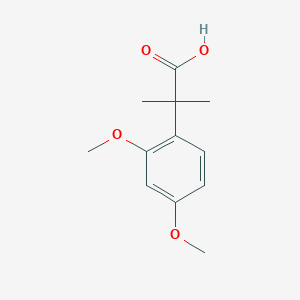

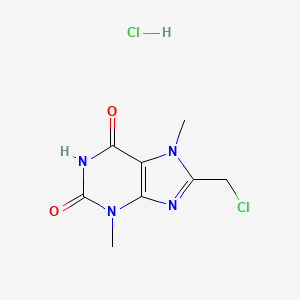
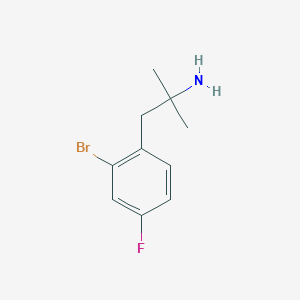
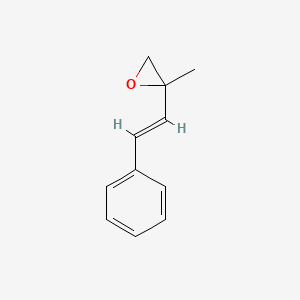
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
